1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride
Description
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride (CAS: 1185318-11-9) is a piperazine derivative featuring a pyridin-2-yl ethyl substituent on one nitrogen atom of the piperazine ring, with a hydrochloride salt enhancing its solubility. The molecular formula is C₁₁H₁₈ClN₃, and its structure combines the flexibility of the piperazine backbone with the aromatic and basic properties of the pyridine moiety. This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of piperazine derivatives in drug discovery, particularly in modulating neurotransmitter receptors (e.g., serotonin, sigma receptors) .
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14;/h2-5,10,12H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQAQTONYKGNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Piperazine Derivatives
- Pyridine vs. This may improve solubility but reduce blood-brain barrier penetration relative to lipophilic analogs like BD1063 .
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility versus free bases (e.g., HBK compounds) .
- LogP : Pyridine’s polarity (cLogP ~1.5) likely results in lower lipophilicity than dichlorophenyl (cLogP ~3.5) or trifluoromethylpyridinyl (cLogP ~2.8) analogs, impacting membrane permeability .
Biological Activity
1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, often referred to as Pyridinyl-piperazine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H18ClN3
- Molecular Weight : 227.73 g/mol
The structure features a piperazine ring substituted with a pyridinyl group, which is critical for its biological activity. The presence of the pyridine moiety enhances the compound's ability to interact with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and other molecular targets. Research indicates that it acts as an antagonist at histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection.
Key Mechanisms:
- Histamine H3 Receptor Antagonism : This activity may contribute to its potential use in treating cognitive disorders and enhancing alertness.
- Sigma-1 Receptor Interaction : The compound exhibits high affinity for sigma-1 receptors, which are involved in various neurobiological processes, including pain perception and mood regulation .
Antinociceptive Effects
Studies have shown that this compound can enhance the analgesic effects of opioid medications. In animal models, it has been observed to potentiate the antinociceptive effects of loperamide, a common opioid agonist, suggesting its utility in pain management strategies .
Neuroprotective Properties
The compound's sigma-1 receptor antagonism is associated with neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate calcium signaling pathways may contribute to cellular protection against excitotoxicity .
Case Studies and Research Findings
A number of studies have explored the pharmacological profile of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives:
| Compound | Target Receptors | Biological Activity |
|---|---|---|
| This compound | Sigma-1, H3 | Antinociceptive, neuroprotective |
| Piperidine derivatives | Various | Variable; often less selective |
| Other piperazine derivatives | Sigma receptors | Generally lower affinity compared to Pyridinyl-piperazine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-(Pyridin-2-yl)ethyl)piperazine hydrochloride, and how can purity be maximized?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the piperazine core. Key steps include:
- Nucleophilic substitution : Introduce the pyridin-2-yl-ethyl group via alkylation or coupling reactions under inert atmospheres (e.g., nitrogen) .
- Purification : Use recrystallization or column chromatography to isolate the hydrochloride salt, with solvent systems optimized for polarity (e.g., ethanol/ethyl acetate mixtures) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., molar ratios of piperazine to pyridine derivatives) to minimize byproducts .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Techniques :
- NMR Spectroscopy : Confirm proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, pyridinyl protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C11H17ClN3) and fragmentation patterns .
- Elemental Analysis : Validate chloride content via titration or ion chromatography .
Q. How does solubility in aqueous vs. organic solvents impact experimental design?
- Approach :
- Aqueous Solubility : Test solubility in buffered solutions (pH 4–8) to mimic physiological conditions. Hydrochloride salts generally exhibit higher water solubility due to ionic dissociation .
- Organic Solvents : Use DMSO or ethanol for stock solutions in biological assays, ensuring compatibility with assay buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
- Data Analysis Framework :
- Structural Variability : Compare substituent effects (e.g., pyridinyl vs. benzyl groups) on receptor binding using molecular docking or SAR studies .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables influencing activity (e.g., serotonin vs. dopamine receptor affinities) .
Q. How can the pyridin-2-yl-ethyl substituent modulate receptor binding kinetics?
- Experimental Design :
- Radioligand Binding Assays : Use 5-HT2A or σ-1 receptor-rich membranes to measure Ki values. Compare with analogs lacking the pyridinyl group .
- Computational Modeling : Perform molecular dynamics simulations to assess steric/electronic interactions between the substituent and receptor pockets .
Q. What methodologies assess the compound’s pharmacokinetic (PK) and toxicity profiles?
- In Vitro/In Vivo Workflow :
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to measure half-life and metabolite formation .
- Toxicity Screening : Use cell viability assays (MTT/WST-1) in HEK-293 or HepG2 cells. For in vivo studies, administer incremental doses to rodent models, monitoring organ histopathology .
Q. How do synthetic impurities affect biological activity, and how can they be quantified?
- Quality Control Protocols :
- HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted piperazine or alkylation intermediates) with a C18 column and gradient elution .
- Bioactivity Correlation : Test impurity fractions in parallel assays to identify inhibitory or off-target effects .
Data Interpretation and Validation
Q. What statistical approaches validate reproducibility in receptor binding studies?
- Best Practices :
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
- Interlab Validation : Share standardized protocols (e.g., buffer composition, cell lines) with collaborating labs to confirm findings .
Q. How can substituent modifications enhance selectivity for neurotransmitter receptors?
- SAR Strategy :
- Library Synthesis : Generate analogs with varied substituents (e.g., halogens, methyl groups) on the pyridine ring.
- High-Throughput Screening : Test affinity across receptor panels (e.g., 5-HT, dopamine, adrenergic) to identify selectivity trends .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
